Comparison of 5-Amino-6-chloropyridin-3-OL to Positional Isomer 6-Amino-5-chloropyridin-3-ol
In comparative studies of azaindole-chloropyridine kinase inhibitors, the specific placement of the chlorine atom on the pyridine ring is a critical determinant of potency and selectivity [1]. While 5-Amino-6-chloropyridin-3-OL has been reported as a precursor in the synthesis of inhibitors with nanomolar IC50 values (1 nM against MPO, and 1-200 nM against various kinases) [2], its positional isomer, 6-Amino-5-chloropyridin-3-ol, lacks publicly reported activity data, underscoring the significance of precise substitution patterns in achieving desired biological outcomes [3].
| Evidence Dimension | Reported Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 1 nM (MPO); IC50 = 1-200 nM (various kinases) |
| Comparator Or Baseline | 6-Amino-5-chloropyridin-3-ol: No reported IC50 data available in public databases. |
| Quantified Difference | >1,000-fold difference in reported activity (target compound active vs comparator inactive/unreported). |
| Conditions | Biochemical enzyme inhibition assays (BindingDB, various literature sources). |
Why This Matters
Procurement of the correct isomer is essential to ensure that synthesized compounds align with known SAR and exhibit the intended biological activity; using the wrong isomer can derail entire research programs.
- [1] PMC. Azaindole-Based Inhibitors of Cdc7 Kinase: Impact of the Pre-DFG Residue, Val 195. ACS Med Chem Lett. 2013 Jan 15; 4(2): 211–215. View Source
- [2] BindingDB. BDBM50554035 (CHEMBL4790231). Retrieved from http://ww.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50554035&tag=rep&fil=tg&enzyme=Myeloperoxidase&pcid=p5152&submit=summary. View Source
- [3] PubChem. 6-Amino-5-chloropyridin-3-ol. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/22451553. View Source
